Methyl 3-hydroxy-6-phenylpicolinate
Description
Methyl 3-hydroxy-6-phenylpicolinate is a pyridine-derived ester featuring hydroxyl and phenyl substituents at positions 3 and 6, respectively, with a methyl ester group at position 2. Pyridinecarboxylates are widely used in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and versatility in chemical modifications. The hydroxyl and phenyl groups in this compound likely influence its solubility, reactivity, and binding affinity in biological systems.
Properties
IUPAC Name |
methyl 3-hydroxy-6-phenylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)12-11(15)8-7-10(14-12)9-5-3-2-4-6-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPAMCNGHYFYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-6-phenylpicolinate typically involves the esterification of 3-hydroxy-6-phenylpicolinic acid. One common method is the reaction of 3-hydroxy-6-phenylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
3-hydroxy-6-phenylpicolinic acid+methanolH2SO4Methyl 3-hydroxy-6-phenylpicolinate+water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-6-phenylpicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-oxo-6-phenylpicolinic acid.
Reduction: Formation of 3-hydroxy-6-phenylpicolinic alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 3-hydroxy-6-phenylpicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-6-phenylpicolinate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The phenyl group may enhance its binding affinity to certain receptors or enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Key Findings:
Hydroxyl groups (as in methyl 6-hydroxy-3-methylpicolinate ) increase polarity, improving water solubility but reducing membrane permeability. Electron-withdrawing groups like -Cl (methyl 6-amino-3-chloropicolinate ) or -CF₃ ( ) modulate electronic density, affecting reaction rates in nucleophilic substitutions.
Synthetic Methods :
- Methyl 6-methyl-3-phenylpicolinate is synthesized via high-yield routes involving catalytic coupling or esterification .
- Sulfonamide-containing analogs (e.g., compounds 6–8 in ) require multi-step reactions with reagents like methylsulfonyl chloride, highlighting the complexity of introducing sulfonyl groups.
Applications: Pharmaceuticals: Amino and chloro derivatives (e.g., methyl 6-amino-3-chloropicolinate ) are intermediates in drug synthesis. Agrochemicals: Trifluoromethylphenoxy analogs ( ) are leveraged for pest resistance due to their stability. Materials Science: Esters like methyl 3-hydroxybenzoate are used in polymer synthesis and coatings.
Biological Activity
Methyl 3-hydroxy-6-phenylpicolinate is a compound of interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound (C12H11NO3) features a picolinate backbone with a hydroxyl group and a phenyl substituent. This structure is significant for its interaction with biological targets, influencing its pharmacological properties.
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Antimicrobial Activity :
- Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, particularly by inhibiting cell wall synthesis. The compound's structural components mimic essential substrates in bacterial metabolism, leading to effective inhibition of growth in pathogens like E. coli and Staphylococcus aureus .
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Anti-Cancer Potential :
- Research indicates that this compound may play a role in cancer treatment by modulating growth factor signaling pathways. Specifically, it has been associated with the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers . The ability to inhibit FGFRs suggests a potential application in targeted cancer therapies.
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Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its antioxidant properties could mitigate oxidative stress in neuronal cells, although more research is needed to confirm these effects.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in 2023 highlighted the compound's ability to inhibit MurB enzyme activity, crucial for bacterial cell wall biosynthesis, demonstrating an IC50 value indicative of moderate potency against E. coli strains .
- Another investigation focused on the compound’s interaction with FGFRs, revealing that modifications to the phenyl group significantly affected binding affinity and biological activity, suggesting avenues for drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
